(4-oxo[1]benzofuro[3,2-d]pyrimidin-3(4H)-yl)acetic acid
CAS No.: 257613-44-8
Cat. No.: VC8413453
Molecular Formula: C12H8N2O4
Molecular Weight: 244.2 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 257613-44-8 |
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Molecular Formula | C12H8N2O4 |
Molecular Weight | 244.2 g/mol |
IUPAC Name | 2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetic acid |
Standard InChI | InChI=1S/C12H8N2O4/c15-9(16)5-14-6-13-10-7-3-1-2-4-8(7)18-11(10)12(14)17/h1-4,6H,5H2,(H,15,16) |
Standard InChI Key | CCLZWLMZZHIGPX-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C=N3)CC(=O)O |
Canonical SMILES | C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C=N3)CC(=O)O |
Introduction
Synthetic Methodologies
Core Heterocycle Construction
The synthesis of benzofuro[3,2-d]pyrimidine derivatives typically begins with 2-hydroxybenzonitrile derivatives. As demonstrated in recent work by Veerapur et al., 2-hydroxy-5-nitro-1-benzonitrile undergoes cyclization with α-haloketones (e.g., chloroacetone) in alcoholic solvents to form 1-(3-amino-5-nitro-1-benzofuran-2-yl)ethan-1-one intermediates . For the target compound, modification of this approach likely involves substituting nitro groups with ketone functionalities at position 4.
Table 1: Representative synthetic steps for benzofuropyrimidine-acetic acid derivatives .
Structural Characterization
Spectroscopic Analysis
Fourier-transform infrared (FT-IR) spectroscopy of related compounds shows characteristic peaks:
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Broad absorption at 3440–3352 cm⁻¹ for O-H and N-H stretches
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Strong C=O vibrations at 1732–1685 cm⁻¹ for the acetic acid and pyrimidinone groups
Proton nuclear magnetic resonance (¹H NMR) in deuterated dimethyl sulfoxide (DMSO-d₆) typically reveals:
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Downfield signals at δ 8.21–8.46 ppm for aromatic protons on the benzofuran ring
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A singlet at δ 4.6–4.65 ppm for the methylene group in the acetic acid side chain
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Exchangeable protons (OH, NH) appearing as broad singlets above δ 9.0 ppm
Mass spectral data for the molecular ion [M+H]⁺ typically aligns with the theoretical molecular weight of 260.205 g/mol, with fragmentation patterns showing loss of CO₂ from the acetic acid moiety.
Biological Activities
Anticancer Activity
Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives bearing acetic acid groups show promising epidermal growth factor receptor (EGFR) inhibition. In recent studies, compound 8a exhibited IC₅₀ values of 0.099 μM against wild-type EGFR and 0.123 μM against the T790M mutant variant . Molecular docking suggests the acetic acid moiety forms critical hydrogen bonds with Lys745 and Asp855 in the EGFR ATP-binding pocket .
Molecular Modeling Insights
Density functional theory (DFT) calculations on analogous compounds reveal:
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High electron density on the pyrimidinone oxygen (Mulliken charge: -0.42 e)
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Planar conformation (dihedral angle <15°) facilitating π-stacking interactions
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Calculated LogP of 1.2–1.8, indicating moderate lipophilicity
Molecular dynamics simulations predict stable binding to kinase domains, with root-mean-square deviation (RMSD) values <2.0 Å over 50 ns trajectories .
Pharmacological Applications and Challenges
The compound's dual functionality as a hydrogen bond donor (acetic acid) and acceptor (pyrimidinone) makes it a versatile scaffold for:
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Tyrosine kinase inhibitor development
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Antibacterial adjuvants overcoming β-lactam resistance
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Radiopharmaceuticals via ¹⁸F-fluorine labeling
Current limitations include:
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Limited in vivo pharmacokinetic data
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Potential metabolic instability of the acetic acid moiety
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Synthetic challenges in achieving enantiomeric purity
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